molecular formula C10H16Cl2Si2 B085908 1,4-Bis(dimethylchlorosilyl)benzene CAS No. 1078-97-3

1,4-Bis(dimethylchlorosilyl)benzene

Cat. No.: B085908
CAS No.: 1078-97-3
M. Wt: 263.31 g/mol
InChI Key: COFLYCFUVHLITN-UHFFFAOYSA-N
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Description

1,4-Bis(dimethylchlorosilyl)benzene is an organosilicon compound with the chemical formula C₁₀H₁₆Cl₂Si₂. It is a derivative of benzene where two hydrogen atoms in the para positions are replaced by dimethylchlorosilyl groups. This compound is known for its applications in organic synthesis and materials science due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(dimethylchlorosilyl)benzene can be synthesized through the reaction of 1,4-dibromobenzene with dimethylchlorosilane in the presence of a base. The reaction typically proceeds as follows:

    Starting Materials: 1,4-dibromobenzene and dimethylchlorosilane.

    Catalyst: A base such as sodium or potassium hydroxide.

    Reaction Conditions: The reaction is carried out under reflux conditions in an organic solvent like toluene or xylene.

The general reaction scheme is:

C6H4(Br)2+2(CH3)2SiClC6H4[Si(CH3)2Cl]2+2NaBr\text{C}_6\text{H}_4(\text{Br})_2 + 2 \text{(CH}_3)_2\text{SiCl} \rightarrow \text{C}_6\text{H}_4[\text{Si(CH}_3)_2\text{Cl}]_2 + 2 \text{NaBr} C6​H4​(Br)2​+2(CH3​)2​SiCl→C6​H4​[Si(CH3​)2​Cl]2​+2NaBr

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.

    Continuous Flow Systems: These systems ensure a steady supply of reactants and efficient removal of by-products.

    Purification: The product is purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(dimethylchlorosilyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or alcohols.

    Polymerization: The compound can polymerize to form organosilicon polymers with unique properties.

Common Reagents and Conditions

    Ammonolysis: Reaction with ammonia to form heterocyclic compounds.

    Alcoholysis: Reaction with alcohols to form alkoxysilanes.

Major Products

    Heterocyclic Compounds: Formed through ammonolysis.

    Alkoxysilanes: Formed through alcoholysis.

Scientific Research Applications

1,4-Bis(dimethylchlorosilyl)benzene has several applications in scientific research:

    Organic Synthesis: Used as a precursor for the synthesis of various organosilicon compounds.

    Materials Science: Employed in the production of silicon-based polymers and resins.

    Surface Modification: Used to modify the surface properties of materials, enhancing their hydrophobicity or adhesion properties.

    Catalysis: Acts as a ligand in catalytic systems for organic transformations.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(trimethylsilyl)benzene: Similar structure but with trimethylsilyl groups instead of dimethylchlorosilyl groups.

    1,4-Bis(dimethylsilyl)benzene: Lacks the chlorine atoms, making it less reactive in substitution reactions.

Uniqueness

1,4-Bis(dimethylchlorosilyl)benzene is unique due to the presence of reactive chlorine atoms, which allow for a wide range of chemical modifications. This makes it a versatile compound in organic synthesis and materials science.

Properties

IUPAC Name

chloro-[4-[chloro(dimethyl)silyl]phenyl]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16Cl2Si2/c1-13(2,11)9-5-7-10(8-6-9)14(3,4)12/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFLYCFUVHLITN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1=CC=C(C=C1)[Si](C)(C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061479
Record name 1,4-Bis(dimethylchlorosilyl)benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1078-97-3
Record name 1,4-Bis(chlorodimethylsilyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1078-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,4-bis(chlorodimethylsilyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001078973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,4-bis(chlorodimethylsilyl)-
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Record name 1,4-Bis(dimethylchlorosilyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-phenylenebis[chlorodimethylsilane]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary applications of 1,4-bis(dimethylchlorosilyl)benzene in materials science?

A1: this compound serves as a versatile building block for synthesizing organosilicon polymers. It readily undergoes polymerization reactions with various co-monomers, leading to materials with diverse properties. For instance, it reacts with dichlorodimethylsilane to produce linear polysilanes []. Additionally, its reaction with 1,7-bis(tetramethylchlorodisiloxane)-m-carborane yields hybrid polymers with enhanced thermal and oxidative stability, making them suitable for high-temperature applications [].

Q2: How does the reactivity of this compound compare to other chlorosilanes in polymerization reactions?

A2: Studies utilizing 29Si NMR have revealed that this compound exhibits rapid kinetic equilibrium with dichlorosilanes like dichlorodimethylsilane, dichloromethylphenylsilane, and dichlorodiphenylsilane []. This rapid exchange of chlorine and hydroxyl groups between the reactants precedes the slower condensation polymerization step. Interestingly, the rate of polymerization varies depending on the dichlorosilane used. While the reaction with dichlorodimethylsilane completes within minutes, those with dichloromethylphenylsilane and dichlorodiphenylsilane require hours and days, respectively, at room temperature []. This highlights the influence of steric and electronic factors on the reactivity of the silicon center.

Q3: Can this compound be used to synthesize polymers with conjugated systems?

A3: Yes, this compound can be polymerized with dichloromethylphenylsilane using a Sm/SmI2 reductive coupling method to produce poly(disilanylenephenylene) []. This polymer exhibits a σ−π conjugated system due to the alternating arrangement of silicon-silicon bonds and phenylene units in its backbone, potentially leading to interesting electronic and optical properties.

Q4: Are there alternative synthetic routes to access polymers containing this compound units other than conventional polycondensation?

A4: Yes, aside from traditional polycondensation reactions, this compound can undergo reductive coupling polymerization. A study demonstrated that a Sm/SmI2 system effectively facilitates the reductive dimerization of organochlorosilanes, including this compound []. This method offers a different approach to controlling the molecular weight and dispersity of the resulting polymers.

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